![molecular formula C22H20ClF2N3O2 B10800525 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10800525.png)
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coupling of the urea intermediate with 3-methylisoquinoline.
Conditions: require the use of coupling reagents such as EDCI or DCC, often conducted at room temperature.
Industrial Production Methods
Industrial production scales up the laboratory synthesis using optimized conditions for higher yield and purity:
Batch Processes: : Commonly employed for precise control over reaction parameters.
Continuous Flow Processes: : Utilize advanced reactors to maintain consistent reaction conditions, enhancing efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through multi-step reactions involving the following key steps:
Formation of Chromen Moiety
Initial reaction of starting materials to form 7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen.
Conditions: typically involve condensation reactions under acidic or basic conditions.
Attachment of Urea Group
Reaction of chromen intermediate with an isocyanate to form the urea linkage.
Conditions: often involve mild heating and the presence of a base to neutralize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea undergoes several reactions:
Oxidation: : Conversion to corresponding oxides under oxidizing conditions.
Reduction: : Reduction of certain functional groups using hydrides or hydrogen gas.
Substitution: : Halogen exchange or nucleophilic substitutions, especially at the chlorinated position.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alkoxides, halides.
Reaction Conditions: : Reactions often conducted at room temperature to mild heating (25-80°C) and ambient to slightly elevated pressures.
Major Products Formed
Oxidation Products: : Alcohols, ketones.
Reduction Products: : Alkanes, amines.
Substitution Products: : Various functional derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in synthesizing complex organic molecules, offering insights into reaction mechanisms and pathways.
Biology
In biological research, it is utilized for studying enzyme interactions and as a potential inhibitor for certain biological targets.
Medicine
Preliminary studies suggest its potential use as a pharmaceutical agent, particularly in cancer and neurological disorder research.
Industry
In industry, the compound finds applications in developing new materials and chemical processes, enhancing the efficiency and specificity of catalytic reactions.
Mechanism of Action
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea exerts its effects through:
Molecular Targets: : Interacts with specific proteins or enzymes, modulating their activity.
Pathways: : Affects cellular signaling pathways, potentially altering cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[(4R)-7-chloro-3,4-dihydrochromen-4-yl]urea
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-4-yl]isoquinoline
3-methylisoquinolin-5-yl-urea
Highlighting Uniqueness
The presence of both the chromen and isoquinoline moieties in 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea offers unique chemical and biological properties not seen in similar compounds, making it a valuable candidate for further research and application development.
Properties
IUPAC Name |
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJGAJAUECQWSZ-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

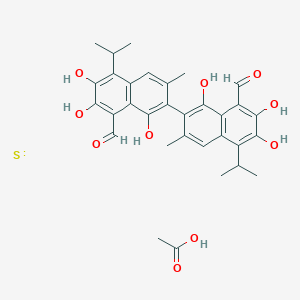
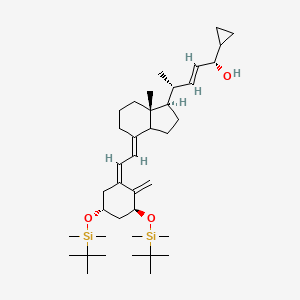
![6-(2,5-dioxopyrrol-1-yl)-N-[(2R)-1-[[(2R)-1-[[(3R,4S,5R)-3-methoxy-1-[2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylhexanamide](/img/structure/B10800477.png)
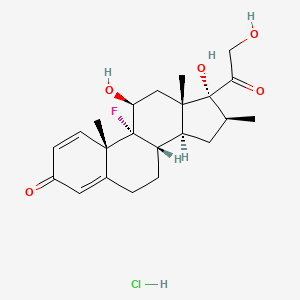
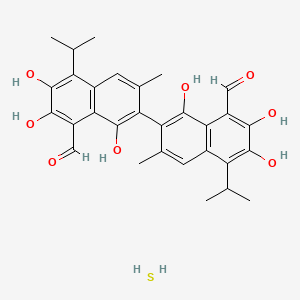
![(E)-4-[(1R,7aR)-4-[2-[(5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B10800510.png)
![(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide](/img/structure/B10800516.png)
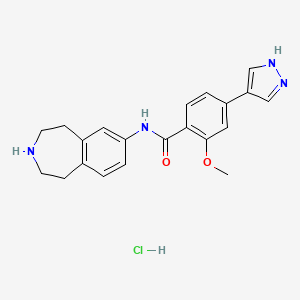
![N-[1-(4-chloro-2-hydroxyphenyl)propylideneamino]-2-(3-morpholin-4-ylpropylamino)pyridine-4-carboxamide](/img/structure/B10800540.png)
![(E,4R)-4-[(1R,3aS,4Z,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B10800545.png)

![2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;hydrochloride](/img/structure/B10800555.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10800560.png)
